molecular formula C19H19ClF2N2O3S B2436356 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3,4-difluorophenyl)acetamide CAS No. 941910-91-4

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3,4-difluorophenyl)acetamide

Cat. No.: B2436356
CAS No.: 941910-91-4
M. Wt: 428.88
InChI Key: AERMSXNCTVACJX-UHFFFAOYSA-N
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Description

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H19ClF2N2O3S and its molecular weight is 428.88. The purity is usually 95%.
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Biological Activity

The compound 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(3,4-difluorophenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A piperidine ring
  • A sulfonyl group attached to a chlorophenyl moiety
  • An acetamide group linked to a difluorophenyl substituent

Molecular Formula and Weight

  • Molecular Formula : C21H25ClF2N2O3S
  • Molecular Weight : 428.9 g/mol

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antibacterial Activity
    • Compounds bearing the piperidine nucleus have shown moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition
    • The sulfonamide functionality contributes to enzyme inhibition, particularly acetylcholinesterase (AChE) and urease. In studies, several derivatives demonstrated significant inhibitory activity with IC50 values indicating strong efficacy .
  • Anticancer Properties
    • Similar compounds have been evaluated for their potential in cancer chemotherapy, with some derivatives showing promising results in inhibiting tumor growth through various mechanisms .
  • Hypoglycemic Effects
    • Piperidine derivatives have been associated with glucose control and insulin modulation, suggesting potential applications in diabetes management .
  • Diuretic Action
    • Some studies have indicated diuretic properties related to the presence of the sulfonamide group, which may enhance fluid excretion .

The biological activity of this compound is believed to involve its interaction with specific molecular targets:

  • Enzyme Binding : The compound binds to enzymes such as AChE, inhibiting their activity and thus affecting neurotransmitter levels.
  • Receptor Modulation : Its structural features allow it to interact with various receptors, potentially modulating physiological responses.

Study 1: Antibacterial Screening

A series of synthesized piperidine derivatives were tested for antibacterial activity. The results showed that compounds similar to this compound exhibited moderate to strong activity against several bacterial strains. The most active compounds demonstrated IC50 values as low as 0.63 µM against AChE .

Study 2: Enzyme Inhibition

In a study evaluating enzyme inhibitors, several derivatives were found to effectively inhibit urease with IC50 values ranging from 0.5 µM to 5 µM. This suggests that modifications in the piperidine structure can enhance enzyme inhibitory properties .

Comparative Analysis of Related Compounds

Compound NameKey FeaturesBiological Activity
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoleContains oxadiazole moietyAntibacterial and enzyme inhibition
N-(4-methylphenyl)-N'-(4-chlorophenyl)ureaUrea derivativeAnticancer activity
4-chloro-N-(3-fluoro-4-methylphenyl)benzamideBenzamide structureAntimicrobial properties

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(3,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF2N2O3S/c20-13-4-7-16(8-5-13)28(26,27)24-10-2-1-3-15(24)12-19(25)23-14-6-9-17(21)18(22)11-14/h4-9,11,15H,1-3,10,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERMSXNCTVACJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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